molecular formula C8H5ClF2O2 B1451028 5-Chloro-2,3-difluorobenzoic acid methyl ester CAS No. 1214386-96-5

5-Chloro-2,3-difluorobenzoic acid methyl ester

Cat. No. B1451028
M. Wt: 206.57 g/mol
InChI Key: KTSQPWIVLVLKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2,3-difluorobenzoic acid methyl ester” is a chemical compound with the molecular formula C8H5ClF2O2 . It is a derivative of benzoic acid, which has been substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2,3-difluorobenzoic acid methyl ester” consists of a benzoic acid core with chlorine and fluorine atoms substituted at the 5th and 2nd, 3rd positions respectively . The methyl ester group is attached to the carboxylic acid group of the benzoic acid core .


Physical And Chemical Properties Analysis

The average mass of “5-Chloro-2,3-difluorobenzoic acid methyl ester” is approximately 192.547 Da, and its monoisotopic mass is approximately 191.978958 Da .

Scientific Research Applications

Synthesis of Complex Molecules

5-Chloro-2,3-difluorobenzoic acid methyl ester is a critical intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of novel ligands for assembling dinuclear titanium(IV) complexes, showcasing its role in the hierarchical self-assembly processes (David Van Craen et al., 2015). Similarly, it serves as a starting point for synthesizing various fluorinated chromones and pyrazoles with potential antimicrobial activities, indicating its contribution to the development of new antimicrobial agents (A. Gadhave et al., 2015).

Material Science and Photophysical Properties

In material science, this ester is a precursor for creating materials with specific photophysical properties. For example, its derivatives have been investigated for their UV-absorption and light permeating abilities, crucial for developing new ultraviolet absorbers (Hu Xiao-bo, 2006). This application underscores the compound's utility in producing materials that can protect against harmful UV radiation.

properties

IUPAC Name

methyl 5-chloro-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSQPWIVLVLKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluorobenzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3-difluorobenzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-difluorobenzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,3-difluorobenzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,3-difluorobenzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,3-difluorobenzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,3-difluorobenzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.